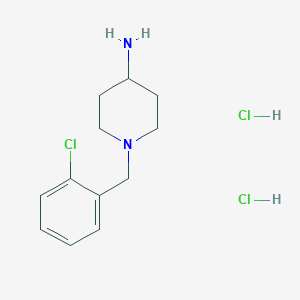
1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine typically involves the reaction of 1-Methyl-4-piperidone with appropriate amines under controlled conditions. One common method includes the reduction of 1-Methylisonipecotamide using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This compound can undergo nucleophilic substitution reactions, where an atom or group of atoms is replaced by another atom or group. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substituting Agents: Alkyl halides, amines
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is utilized in various scientific research fields, including:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research includes its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects in certain conditions .
Comparison with Similar Compounds
- 1-Methyl-4-piperidinamine
- 4-Aminopiperidine
- 1-Boc-4-piperidone
- N-Methyl-4-piperidinol
Comparison: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine is unique due to its dual piperidine rings, which provide distinct chemical properties and reactivity compared to other similar compounds. For instance, 1-Methyl-4-piperidinamine has a single piperidine ring, making it less versatile in certain synthetic applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWTMIIEURGAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

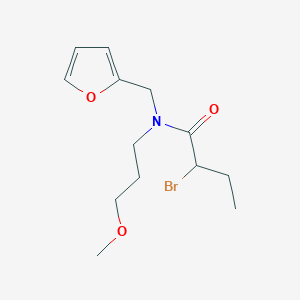
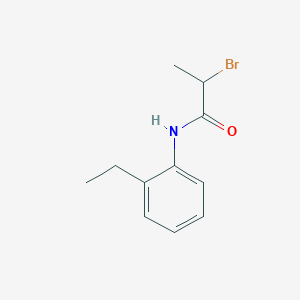
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
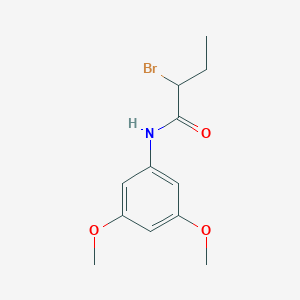
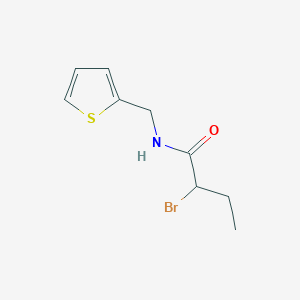
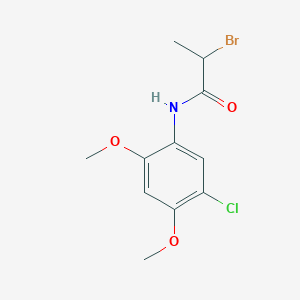

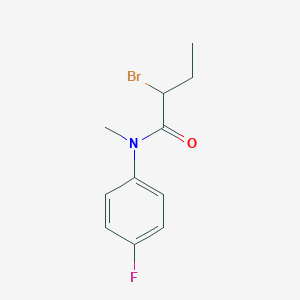
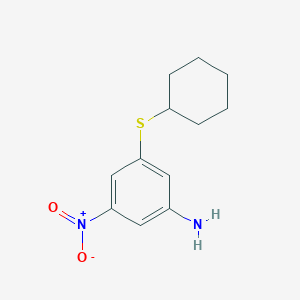


![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)
